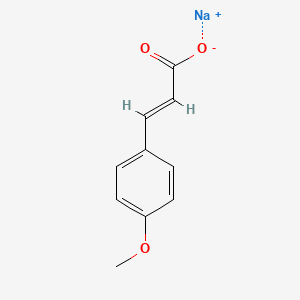
Sodium p-methoxycinnamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium p-methoxycinnamate is an organic compound derived from p-methoxycinnamic acid. It is commonly used in various applications due to its ability to absorb ultraviolet (UV) radiation. This compound is particularly valued in the cosmetic industry as a UV filter in sunscreens and other skincare products. Its chemical structure allows it to effectively absorb UV-B rays, providing protection against sunburn and other UV-induced skin damage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium p-methoxycinnamate typically involves the esterification of p-methoxycinnamic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high yield and purity. One common method involves the following steps:
- p-Methoxycinnamic acid is reacted with sodium hydroxide in an aqueous medium.
Neutralization: The reaction mixture is neutralized with an acid, such as hydrochloric acid, to precipitate the sodium salt.
Purification: The precipitate is filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher production rates. The process involves:
Continuous Esterification:
p-Methoxycinnamic acid and sodium hydroxide are continuously fed into a reactor.Separation and Purification: The product is continuously separated from the reaction mixture and purified using crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium p-methoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-methoxybenzoic acid.
Reduction: Reduction reactions can convert it to p-methoxycinnamyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed under basic conditions.
Major Products
- p-Methoxybenzoic acid p-Methoxycinnamyl alcohol
Substitution: Various substituted cinnamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Sodium p-methoxycinnamate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for skin disorders and other conditions.
Industry: It is widely used in the cosmetic industry as a UV filter in sunscreens and other skincare products.
Wirkmechanismus
The primary mechanism of action of sodium p-methoxycinnamate is its ability to absorb UV radiation. The compound contains a conjugated double bond system that absorbs UV-B rays, preventing them from penetrating the skin. This absorption process involves the excitation of electrons to higher energy states, which dissipates the UV energy as heat, thereby protecting the skin from damage.
Vergleich Mit ähnlichen Verbindungen
Sodium p-methoxycinnamate is often compared with other UV filters such as:
Octyl methoxycinnamate: Similar in structure but used in different formulations.
Ethyl p-methoxycinnamate: Another derivative with similar UV-absorbing properties.
Benzophenone: A different class of UV filters with broader UV absorption.
Uniqueness
This compound is unique due to its high solubility in water, making it suitable for aqueous formulations. Its effectiveness as a UV-B filter and its relatively low toxicity make it a preferred choice in many cosmetic products.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its ability to absorb UV radiation makes it an essential ingredient in sunscreens and other skincare products. Ongoing research continues to explore its potential in medicine and other industries, highlighting its importance in scientific and industrial applications.
Eigenschaften
CAS-Nummer |
7340-42-3 |
|---|---|
Molekularformel |
C10H9NaO3 |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
sodium;(E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H10O3.Na/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;/h2-7H,1H3,(H,11,12);/q;+1/p-1/b7-4+; |
InChI-Schlüssel |
VOKPJLHFFYVQNS-KQGICBIGSA-M |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+] |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC(=O)[O-].[Na+] |
Verwandte CAS-Nummern |
830-09-1 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




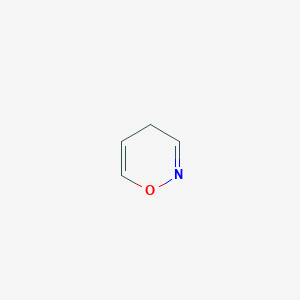


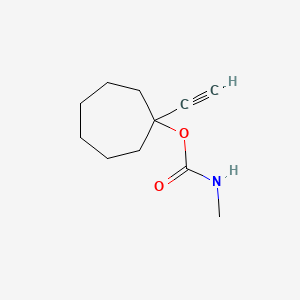
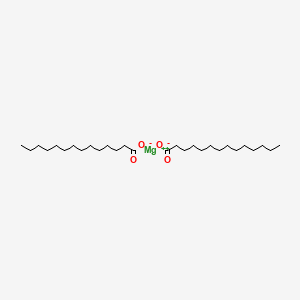
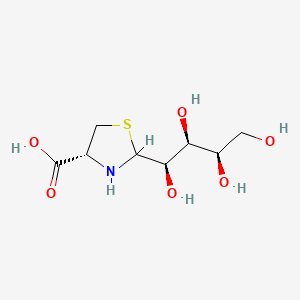
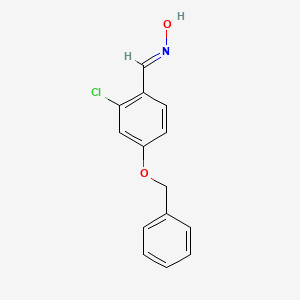

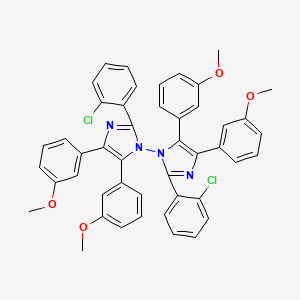
![1-(2-fluorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine;dihydrochloride](/img/structure/B13832809.png)


